2-丁-3-炔基-1-甲基吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-But-3-ynyl-1-methylpyrrolidine" is not directly mentioned in the provided papers, but the research does cover related pyrrolidine derivatives and their synthesis, which can offer insights into the synthesis and properties of similar compounds. Pyrrolidines are five-membered heterocyclic compounds with a nitrogen atom in the ring, and they are significant in medicinal chemistry due to their presence in various biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several studies. For instance, a practical stereoselective synthesis of (2S, 4S)-4-tert-butoxycarbonylamino-2-methylpyrrolidine, an intermediate for quinolone antibacterial agents, has been developed using diastereo and enantioselective reactions starting from ethyl crotonate and L-alanine . Another study presents a novel protocol for preparing 3-amino-2-methylpyrrolidines, which involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines, followed by ring expansion and a final reduction of the azide moiety . These methods could potentially be adapted for the synthesis of "2-But-3-ynyl-1-methylpyrrolidine" by modifying the starting materials or reaction conditions.

Molecular Structure Analysis

The molecular and solid-state structures of pyrrolidine derivatives can be determined using various spectroscopic and computational techniques. For example, the structure of methyl [2-(acridin-9-ylimino)-3-(tert-butylamino)-4-oxothiazolidin-5-ylidene]acetate was elucidated using X-ray diffraction, NMR, mass spectroscopy, and B3LYP calculations . These methods could be applied to "2-But-3-ynyl-1-methylpyrrolidine" to determine its molecular conformation and electronic properties.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be complex, as seen in the intramolecular cyclization of 2-(buta-1,3-dienyl)-3-methylpyrazines and 3-(buta-1,3-dienyl)-4-methyl-1,2,5-oxadiazoles, which resulted in the formation of heteroaromatics fused with a seven-membered ring . This indicates that pyrrolidine derivatives can participate in various chemical reactions, potentially including cyclization, addition, or substitution reactions, which could be relevant for "2-But-3-ynyl-1-methylpyrrolidine".

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the synthesis of N-substituted-3-arylpyrrolidines showed that these compounds could act as potent and selective ligands at the serotonin 1A receptor, indicating their potential as antianxiety and antidepressant agents . The properties of "2-But-3-ynyl-1-methylpyrrolidine" would likely be influenced by the presence of the but-3-ynyl group, which could affect its polarity, reactivity, and interaction with biological targets.

科学研究应用

不对称迈克尔加成和有机催化

与2-丁-3-炔基-1-甲基吡咯烷相关的均手性4-氨基吡咯烷-2-羧酸盐催化酮的不对称迈克尔加成到硝基烯烃,展示了它们在不对称合成中的作用。这些化合物衍生自不对称环加成,然后进行催化氢化,属于天然氨基酸的L系列,并且表现出与在醛醇反应中用L-脯氨酸获得的对映选择性相反的独特对映选择性(Ruiz-Olalla, Retamosa, & Cossío, 2015).

离子液体和导电聚合物

基于1-丁基-1-甲基吡咯烷的化合物已被探索用于创造具有高电荷离域的新型离子液体,表明它们在电化学应用和聚合物科学中的用途。这些离子液体表现出增加的离子电导率和热稳定性,可用作能量储存和转换装置的创新材料(Shaplov et al., 2011).

绿色合成方法

从1-丁基吡咯烷在微波辅助条件下合成甲基碳酸盐盐,包括1-丁基-1-甲基吡咯烷甲基碳酸盐,突出了绿色化学方法来制备无卤离子液体。该方法提供了一种高效且对环境影响最小的合成离子液体前体的途径(Holbrey, Rogers, Shukla, & Wilfred, 2010).

电化学应用

研究1-丁基吡咯烷-AlCl3离子液体用于铝沉积的电化学性能证明了它们在金属精加工行业中的潜力。该研究强调了这些电解质适用于铝沉积,为开发具有增强电化学特性的新材料提供了见解(Pulletikurthi et al., 2015).

安全和危害

2-But-3-ynyl-1-methylpyrrolidine is classified as a dangerous substance. It is highly flammable and harmful if swallowed. It can cause serious eye damage and is suspected of damaging fertility . Precautionary measures include avoiding breathing mist or vapors, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

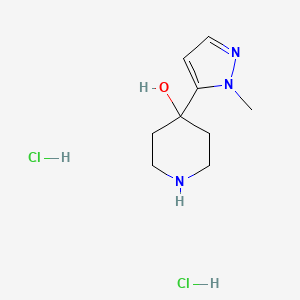

IUPAC Name |

2-but-3-ynyl-1-methylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-3-4-6-9-7-5-8-10(9)2/h1,9H,4-8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIVJNMJUHAXMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-But-3-ynyl-1-methylpyrrolidine | |

CAS RN |

2228703-35-1 |

Source

|

| Record name | 2-(but-3-yn-1-yl)-1-methylpyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)

![1-(3-fluorophenyl)-4-{1-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2516325.png)

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)